MAO‑B Inhibition: 6‑Benzyloxyisatin vs. Unsubstituted Isatin and 5‑Benzyloxyisatin
In a direct head‑to‑head comparison using recombinant human MAO‑B, 6‑benzyloxyisatin inhibits the enzyme with an IC₅₀ of 138 nM, whereas unsubstituted isatin exhibits an IC₅₀ of 12.4 µM [1]. The 5‑benzyloxy isomer shows an IC₅₀ of 103 nM under the same conditions, indicating that the 6‑positioned benzyloxy group yields a 90‑fold improvement over isatin but is marginally less potent (1.3‑fold) than the C5‑substituted analogue [2].
| Evidence Dimension | MAO‑B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 138 nM |
| Comparator Or Baseline | Isatin: 12.4 µM (12,400 nM); 5‑Benzyloxyisatin: 103 nM |
| Quantified Difference | 90‑fold more potent than isatin; 1.3‑fold less potent than 5‑benzyloxyisatin |
| Conditions | Recombinant human MAO‑B, fluorescence assay using kynuramine substrate, pH 7.4, 37 °C |
Why This Matters
For MAO‑B inhibitor screening or Parkinson's disease model development, the 6‑substituted isomer provides a distinct potency and selectivity window compared to the parent scaffold and the 5‑substituted homologue, enabling refined SAR exploration.
- [1] Manley-King CI, Bergh JJ, Petzer JP. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorg Med Chem. 2011;19(1):261-274. (Data for 6-benzyloxyisatin and isatin). View Source
- [2] Manley-King CI, Bergh JJ, Petzer JP. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorg Med Chem. 2011;19(1):261-274. (Data for 5-benzyloxyisatin). View Source
